ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
Description
Chemical Identity and Classification
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate (CAS 866211-11-2) is a fluorinated indole derivative with the molecular formula C₁₂H₁₂FNO₂ and a molecular weight of 221.23 g/mol . Its IUPAC name reflects its substitution pattern: a fluorine atom at the 7-position, a methyl group at the 3-position, and an ethyl carboxylate group at the 2-position of the indole nucleus. The SMILES notation (O=C(C(N1)=C(C)C2=C1C(F)=CC=C2)OCC ) and InChIKey (FELQWPGMTRNCFI-UHFFFAOYSA-N ) further delineate its connectivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 866211-11-2 |
| Molecular Formula | C₁₂H₁₂FNO₂ |
| Molecular Weight | 221.23 g/mol |
| SMILES | O=C(C(N1)=C(C)C2=C1C(F)=CC=C2)OCC |
| InChIKey | FELQWPGMTRNCFI-UHFFFAOYSA-N |
Classified as a heterocyclic aromatic compound , it belongs to the indole-2-carboxylate family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The fluorine and methyl substituents position it within the broader category of bioactive fluorinated indoles .
Historical Context of Fluorinated Indole Derivatives
The synthesis of fluorinated indoles has evolved significantly since the late 19th century. Early methods, such as the Fischer indole synthesis , relied on cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. However, fluorination strategies emerged later, with seminal work in the 20th century utilizing halogen exchange reactions and electrophilic fluorinating agents .
Modern advances include transition-metal-catalyzed fluorination , such as silver-catalyzed cyclization/fluorination of 2-alkynylanilines and gold-catalyzed aminofluorination. A breakthrough in decarboxylative fluoroacylation (2024) enabled direct incorporation of fluorinated groups into indole carboxylic acids without metal catalysts, enhancing synthetic efficiency. These developments facilitated targeted substitutions, as seen in this compound, where fluorine enhances metabolic stability and lipophilicity.
Significance in Heterocyclic Chemistry
Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products (e.g., tryptophan, serotonin) and pharmaceuticals. The introduction of fluorine at the 7-position in this compound modifies electronic properties, influencing π-π stacking interactions and hydrogen bonding with biological targets. The ethyl carboxylate group enhances solubility and serves as a synthetic handle for further derivatization.
Key Applications :
Position in the Indole-2-Carboxylate Family
This compound is distinguished by its substitution pattern :
Table 2: Comparison with Analogous Indole-2-Carboxylates
The 7-fluoro substitution uniquely influences steric and electronic interactions compared to analogs. For instance, fluorination at the 7-position may enhance binding to aromatic residues in enzyme active sites, as observed in HIV-1 integrase inhibition studies. The ethyl ester group offers a balance between solubility and reactivity, making it versatile for further functionalization.
Properties
IUPAC Name |
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELQWPGMTRNCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Indole Core
The indole nucleus is commonly constructed via Fischer indole synthesis or related methods starting from appropriately substituted phenylhydrazines and ethyl pyruvate derivatives.
For selective fluorination at the 7-position, electrophilic fluorination reagents or directed ortho-metalation strategies are used to introduce the fluorine atom precisely on the aromatic ring.
Introduction of the 3-Methyl Group
The methyl group at the 3-position can be introduced via alkylation reactions on the indole intermediate or by using methyl-substituted starting materials.
Alternatively, methylation can be achieved through regioselective functionalization of the indole ring using methylating agents under controlled conditions.
Esterification at the 2-Position
The carboxylate ester group is introduced by esterification of the corresponding indole-2-carboxylic acid with ethanol in the presence of acid catalysts.
Typical conditions involve refluxing the acid with ethanol and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the ethyl ester.
One-Pot and Continuous Flow Techniques
To improve efficiency, one-pot synthesis methods combine multiple reaction steps without isolating intermediates, reducing reaction time and purification steps.
Continuous flow chemistry allows precise control over reaction parameters, enhancing reproducibility and scalability for industrial production.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Fischer Indole Synthesis | Substituted phenylhydrazine + ethyl pyruvate, acid catalyst | Formation of indole core |
| 2 | Electrophilic Fluorination | Selective fluorinating agent (e.g., N-fluorobenzenesulfonimide) | Introduction of fluorine at C7 |
| 3 | Methylation | Methyl iodide or equivalent, base (e.g., K2CO3) | Methyl group installation at C3 |
| 4 | Esterification | Ethanol, strong acid catalyst, reflux | Formation of ethyl ester at C2 |
| 5 | Purification | Column chromatography (silica gel, hexane/ethyl acetate) | Isolation of pure product |
-
- ^1H NMR shows characteristic signals for the methyl group at C3 (~2.3 ppm), ethyl ester protons (triplet at ~1.3 ppm and quartet at ~4.3 ppm), and aromatic protons influenced by fluorine substitution.
- ^19F NMR confirms the presence and position of the fluorine atom.
- ^13C NMR displays signals for the ester carbonyl (~165–170 ppm) and aromatic carbons.
-
- Strong absorption bands near 1700 cm⁻¹ correspond to the ester C=O stretch.
-
- Molecular ion peak at m/z 221 consistent with the molecular weight.
High-Performance Liquid Chromatography (HPLC):
- Used to confirm purity, typically achieving ≥95% purity.
Studies have shown that the use of directed ortho-metalation followed by electrophilic fluorination provides high regioselectivity for the 7-fluoro substitution.
One-pot synthesis methods reduce the number of purification steps and improve overall yield.
Continuous flow synthesis has been demonstrated to enhance reaction control, scalability, and reproducibility, which is critical for industrial applications.
Optimization of reaction conditions such as temperature, solvent, and catalyst loading is essential to minimize side reactions and maximize product purity.
| Methodology Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Fischer Indole Synthesis | Formation of indole core from phenylhydrazines | Well-established, versatile | Requires careful control of conditions |
| Directed ortho-metalation | Regioselective fluorination at C7 | High selectivity | Sensitive to moisture and air |
| Methylation | Alkylation at C3 using methylating agents | Straightforward | Possible over-alkylation |
| Esterification | Acid-catalyzed reaction with ethanol | Efficient ester formation | Requires removal of water to drive reaction |
| One-pot synthesis | Combining multiple steps in one reaction vessel | Time and cost-saving | Requires compatible reaction conditions |
| Continuous flow chemistry | Flow reactors for controlled synthesis | Scalability, reproducibility | Equipment cost and setup complexity |
The preparation of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate involves a combination of classical and modern synthetic organic chemistry techniques. The key steps include constructing the indole core, selective fluorination at the 7-position, methylation at the 3-position, and esterification at the 2-position. Advances such as one-pot synthesis and continuous flow chemistry have improved the efficiency and scalability of the synthesis. Analytical methods confirm the structure and purity of the final product, supporting its use in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: 7-fluoro-3-methyl-1H-indole-2-carboxylic acid.
Reduction: 7-fluoro-3-methyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, as antiviral agents. A series of indole-2-carboxamides have been investigated for their ability to inhibit alphavirus replication, demonstrating that modifications at the indole position can significantly enhance antiviral potency. For instance, structural modifications led to a tenfold increase in activity against neurotropic viruses like Western equine encephalitis virus (WEEV) .
Immunomodulatory Effects
This compound has been studied for its immunomodulatory properties. It has been shown to affect the transcription of interleukin-4 (IL-4), a cytokine involved in immune response regulation. This modulation suggests potential therapeutic applications in autoimmune diseases and conditions characterized by dysregulated immune responses .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. For example, it can be utilized in the synthesis of various substituted indoles that may exhibit improved pharmacological profiles . The methodology for functionalization at the 3-position of indoles has been explored, providing insights into how this compound can be modified to create new derivatives with specific activities .
Case Study 1: Antiviral Efficacy
A study conducted on a series of indole derivatives, including this compound, demonstrated significant antiviral activity against alphaviruses. The compounds were evaluated for their ability to inhibit viral replication in vitro, showing that specific structural modifications could lead to enhanced efficacy and reduced toxicity .
Case Study 2: Immunomodulation
In another investigation, researchers assessed the effects of this compound on T-helper cell activity and IL-4 expression. The results indicated that this compound could modulate immune responses, suggesting its potential use in therapies aimed at regulating immune function in diseases such as asthma and allergies .
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 7-Fluoro-3-Methyl-1H-Indole-2-Carboxylate with Analogues
Research Findings and Case Studies
- Anticancer Potential: Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate demonstrated efficacy in inhibiting cancer cell proliferation, suggesting that the main compound’s fluorine analog may exhibit similar or improved activity due to reduced toxicity .
- Antimicrobial Activity : Fluorinated indoles show broad-spectrum activity against Gram-positive bacteria, with potency influenced by substituent electronegativity .
Biological Activity
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H12FNO2 and a molecular weight of approximately 221.23 g/mol. The presence of a fluorine atom at the 7-position and a methyl group at the 3-position significantly influences its biological properties.
Target Interactions
This compound interacts with various enzymes and proteins, leading to significant biological changes. Key targets include:
- Cyclooxygenase (COX) : This compound has been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
- Cannabinoid Receptors : Structure-activity relationship studies suggest that modifications on the indole framework enhance binding affinity and efficacy at cannabinoid receptors, which are involved in pain modulation and appetite regulation.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antiviral : Demonstrated effectiveness against various viral infections.
- Anticancer : Exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism includes apoptosis induction via caspase activation .
- Antimicrobial : Shows significant inhibitory properties against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antioxidant : Capable of scavenging free radicals, contributing to its protective effects against oxidative stress.
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity : In animal models, low doses of this compound exhibited significant anti-inflammatory effects, correlating with reductions in inflammatory markers.
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound has higher cytotoxicity against cancer cells compared to normal cells, indicating its potential as a selective anticancer agent .
- Binding Affinity Studies : Radiolabeled ligand binding assays have shown that this compound has a high binding affinity for cannabinoid receptors, suggesting its utility in developing cannabinoid-based therapies.
Comparative Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiviral | Moderate | |
| Anticancer | High (MCF-7 IC50 = x μM) | |
| Antimicrobial | Significant | |
| Anti-inflammatory | Effective at low doses |
Structure Activity Relationship (SAR)
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 7-fluoro-1H-indole-2-carboxylate | Fluorine at position 7 | Different substitution pattern affects activity |
| Methyl 3-ethyl-6-fluoro-1H-indole-2-carboxylate | Methyl group at position 3 | Variation in alkyl chain length influences solubility |
| 7-Fluoroindole | Simple indole structure with fluorine | Lacks carboxylic acid functionality |
Q & A
Basic: What are the common synthetic routes for ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclization and functionalization of indole precursors. A widely used method is refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid to form the indole core, followed by fluorination and esterification . Key parameters include reaction time (3–5 hours for cyclization), stoichiometric ratios (e.g., 1.1 equivalents of aldehyde precursors), and purification via recrystallization from DMF/acetic acid mixtures . Photochemical methods, such as [3+2] cycloadditions, can also introduce substituents regioselectively under UV light .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at position 7, methyl at position 3) via , , and NMR.
- X-ray crystallography : Determine crystal packing and hydrogen bonding using parameters like w = 1/[σ²(F₀²) + (0.1286P)² + 0.595P] for refinement .
- HPLC/MS : Assess purity (>95% by HPLC) and molecular weight validation (e.g., m/z 223.2 for the parent ion) .
Basic: What safety precautions are critical when handling this compound?
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential inhalation risks.
- First aid : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention immediately .
- Waste disposal : Segregate and transfer to certified hazardous waste facilities .
Advanced: How does fluorination at position 7 influence electronic properties and reactivity?
The electron-withdrawing fluorine increases electrophilicity at adjacent positions, enhancing reactivity in cross-coupling reactions or nucleophilic substitutions. Fluorine’s inductive effect stabilizes intermediates during synthesis but may complicate regioselective substitutions. Computational studies (e.g., DFT) can model charge distribution, while NMR monitors electronic changes .
Advanced: What challenges arise in achieving regioselective fluorination during synthesis?
Fluorination at position 7 requires precise control of directing groups and reaction conditions. For example, using electrophilic fluorinating agents (e.g., Selectfluor) with steric hindrance at position 3 (methyl group) directs fluorine to position 7. Competing pathways (e.g., C-5 fluorination) can occur if temperature exceeds 80°C, necessitating kinetic studies .
Advanced: How does the methyl group at position 3 affect crystallization and intermolecular interactions?
X-ray data show that the methyl group induces steric bulk, reducing π-π stacking and favoring hydrogen bonding between the ester carbonyl and indole NH. This alters solubility (e.g., in DMSO vs. ethanol) and melting points (mp 232–234°C for analogous indole esters) . Refinement parameters (Δρmax = 0.72 e Å⁻³) highlight electron density shifts near the methyl group .
Advanced: What strategies mitigate decomposition during storage or reaction?
- Temperature control : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Light sensitivity : Use amber vials to avoid photodegradation, as seen in fluorinated indole derivatives .
- Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Derivatization : Synthesize analogs (e.g., varying ester groups or substituents at position 3) and test biological activity (e.g., kinase inhibition).
- Pharmacophore mapping : Use molecular docking to correlate substituent effects (e.g., fluorine’s role in binding affinity) .
- Data analysis : Apply multivariate regression to link logP, polar surface area, and IC₅₀ values .
Advanced: What methods resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- 2D NMR (COSY, HSQC) : Assign overlapping signals, especially in aromatic regions.
- Isotopic labeling : Use - or -labeled precursors to trace signal origins.
- Crystallographic validation : Cross-verify NMR assignments with X-ray bond lengths/angles .
Advanced: How are reaction yields optimized in large-scale syntheses?
- Catalyst screening : Test Pd/C or CuI for coupling reactions; yields improve with ligand additives (e.g., XPhos).
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., esterification).
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation and adjust feed rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
